molecular formula C10H16ClN B11925663 N-methyl-N-propylaniline hydrochloride

N-methyl-N-propylaniline hydrochloride

Cat. No.: B11925663
M. Wt: 185.69 g/mol
InChI Key: HRMTWYSIOLDGDA-UHFFFAOYSA-N
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Description

N-methyl-N-propylaniline hydrochloride: is an organic compound that belongs to the class of aromatic amines. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a methyl group and a propyl group. This compound is typically found in the form of a hydrochloride salt, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-propylaniline hydrochloride can be achieved through several methods. One common approach involves the alkylation of aniline with propyl halides in the presence of a base, followed by methylation. The reaction typically proceeds as follows:

    Alkylation: Aniline reacts with propyl bromide in the presence of a base such as sodium hydroxide to form N-propylaniline.

    Methylation: N-propylaniline is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield N-methyl-N-propylaniline.

    Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-propylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic ring of this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine for halogenation.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Substituted aromatic compounds with functional groups like nitro, sulfonic acid, or halogens.

Scientific Research Applications

N-methyl-N-propylaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and as a model compound for understanding the behavior of aromatic amines in biological systems.

    Medicine: It serves as a precursor for the synthesis of drugs and other bioactive molecules.

    Industry: this compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-N-propylaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The aromatic ring and the alkyl groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    N-methylaniline: A simpler derivative with only a methyl group attached to the nitrogen.

    N-propylaniline: Contains only a propyl group attached to the nitrogen.

    N,N-dimethylaniline: Both hydrogen atoms on the nitrogen are replaced by methyl groups.

Uniqueness: N-methyl-N-propylaniline hydrochloride is unique due to the presence of both methyl and propyl groups on the nitrogen, which imparts distinct chemical and physical properties. This combination of substituents allows for specific interactions with molecular targets, making it valuable in various applications.

Properties

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

N-methyl-N-propylaniline;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-3-9-11(2)10-7-5-4-6-8-10;/h4-8H,3,9H2,1-2H3;1H

InChI Key

HRMTWYSIOLDGDA-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C1=CC=CC=C1.Cl

Origin of Product

United States

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